Péptido beta amiloide (42-1)(humano)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

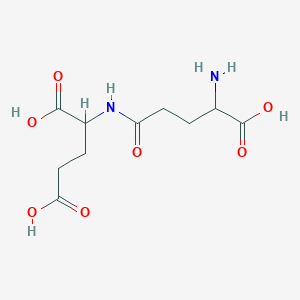

Amyloid beta Peptide (42-1)(human) is a 42-amino acid peptide that plays a crucial role in the pathogenesis of Alzheimer’s disease. This peptide is derived from the amyloid precursor protein through sequential proteolysis by beta-secretase and gamma-secretase enzymes. The accumulation and aggregation of Amyloid beta Peptide (42-1)(human) in the brain are considered key factors in the development of Alzheimer’s disease .

Aplicaciones Científicas De Investigación

Amyloid beta Peptide (42-1)(human) is extensively used in scientific research, particularly in the study of Alzheimer’s disease. Its applications include:

Chemistry: Studying the peptide’s aggregation properties and developing inhibitors to prevent aggregation.

Biology: Investigating the peptide’s interactions with cellular components and its role in neurodegeneration.

Medicine: Developing diagnostic tools and therapeutic agents targeting the peptide.

Industry: Producing synthetic peptides for research and pharmaceutical applications .

Mecanismo De Acción

Target of Action

Amyloid beta Peptide (42-1)(human) primarily targets neurons, astrocytes, and brain microvascular endothelial cells . It is a major component of the amyloid plaques found in the brains of people with Alzheimer’s disease . The peptide is derived from the amyloid-beta precursor protein (APP), which is cleaved by beta secretase and gamma secretase to yield Amyloid beta Peptide (42-1)(human) in a cholesterol-dependent process .

Mode of Action

Amyloid beta Peptide (42-1)(human) interacts with its targets through a process of aggregation and deposition. It transitions from a soluble α-helical structure to β-sheet aggregates . This aggregation process is believed to be a key factor in the neurotoxic effects associated with Alzheimer’s disease . The peptide can aggregate to form soluble oligomeric species and insoluble fibrillar or amorphous assemblies .

Biochemical Pathways

Amyloid beta Peptide (42-1)(human) affects several biochemical pathways. It is produced by the proteolytic cleavage of β- and γ-secretases . In the extracellular environment, the peptide is able to aggregate and form fibrillar aggregates, producing inflammation by microglia induction, oxidative stress by ROS production, and apoptosis . It also reduces mitochondrial respiration by decreasing the expression of tricarboxylic acid cycle enzymes and electron transport chain complexes .

Pharmacokinetics

The pharmacokinetics of Amyloid beta Peptide (42-1)(human) are complex. After a single intravenous bolus injection, the plasma pharmacokinetics were found to be similar for both Amyloid beta Peptide (42-1)(human) and its related peptides . .

Result of Action

The action of Amyloid beta Peptide (42-1)(human) results in several molecular and cellular effects. It has been found to downregulate bcl-2 and increase the levels of bax . It also disrupts the function of neurons, astrocytes, and endothelial cells, inducing mitochondrial apoptotic pathways . The peptide’s aggregation and deposition lead to the formation of amyloid plaques, a major pathological hallmark of Alzheimer’s disease .

Action Environment

The action of Amyloid beta Peptide (42-1)(human) can be influenced by environmental factors. For instance, the peptide’s aggregation process can be affected by the extracellular environment . .

Safety and Hazards

Direcciones Futuras

Further studies are needed to address whether therapies directed toward brain oxidative stress and oxidatively modified key brain proteins might help delay or prevent the progression of Alzheimer’s disease . There are also ongoing efforts to develop novel, potentially effective agents for the treatment of Alzheimer’s disease .

Análisis Bioquímico

Biochemical Properties

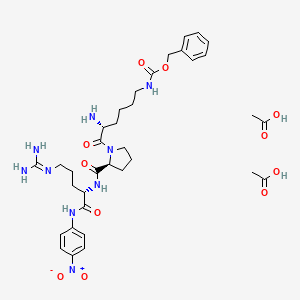

“Amyloid beta Peptide (42-1)(human)” interacts with various enzymes, proteins, and other biomolecules. It is known to bind transient metals such as copper, zinc, and iron . In vitro, it can reduce Cu^2+ and Fe^3+ to Cu^+ and Fe^2+, respectively . It also binds to lipoproteins and apolipoproteins E and J in the cerebrospinal fluid and to HDL particles in plasma, inhibiting metal-catalyzed oxidation of lipoproteins .

Cellular Effects

“Amyloid beta Peptide (42-1)(human)” has significant effects on various types of cells and cellular processes. At higher concentrations, it increases apoptotic cell death and DNA damage . At lower concentrations, it significantly promotes cell proliferation and glial cell specification . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of “Amyloid beta Peptide (42-1)(human)” involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also involved in copper homeostasis/oxidative stress through copper ion reduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Amyloid beta Peptide (42-1)(human)” change over time. It has been observed that under oxidative stress, there is an increase in intralysosomal “Amyloid beta Peptide (42-1)(human)” content .

Dosage Effects in Animal Models

In animal models, the effects of “Amyloid beta Peptide (42-1)(human)” vary with different dosages. For instance, it has been shown that “Amyloid beta Peptide (42-1)(human)” pathology profoundly affects human astrocytes and changes their entire energy metabolism .

Metabolic Pathways

“Amyloid beta Peptide (42-1)(human)” is involved in several metabolic pathways. It is known to be involved in copper homeostasis/oxidative stress through copper ion reduction .

Transport and Distribution

“Amyloid beta Peptide (42-1)(human)” is transported and distributed within cells and tissues. It has been shown that endocytosis of “Amyloid beta Peptide (42-1)(human)” is caveolae-mediated . Following endocytosis, it is sorted by the endo-lysosomal system .

Subcellular Localization

The subcellular localization of “Amyloid beta Peptide (42-1)(human)” includes the cell membrane, perikaryon, cell projection, growth cone, clathrin-coated pit, early endosome, and cytoplasmic vesicle . It is also found in small cytoplasmic granules in both neurites and perikarya .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Amyloid beta Peptide (42-1)(human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Common solvents used in the preparation include dimethyl sulfoxide (DMSO), 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), and ammonium hydroxide (NH4OH) .

Industrial Production Methods

Industrial production of Amyloid beta Peptide (42-1)(human) often employs recombinant DNA technology. This involves the expression of the peptide in bacterial or yeast systems, followed by purification using chromatographic techniques. The use of fusion proteins, such as GroES-Ubiquitin, can enhance the yield and purity of the peptide .

Análisis De Reacciones Químicas

Types of Reactions

Amyloid beta Peptide (42-1)(human) undergoes various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Aggregation: The peptide can aggregate to form oligomers and fibrils, which are key pathological features in Alzheimer’s disease

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Aggregation: Physiological conditions such as pH 7.4 and 37°C promote aggregation

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups.

Aggregation: Oligomers and fibrils

Comparación Con Compuestos Similares

Amyloid beta Peptide (42-1)(human) is often compared with other amyloid beta peptides, such as Amyloid beta Peptide (40-1)(human). The key differences include:

Length: Amyloid beta Peptide (42-1)(human) is two amino acids longer than Amyloid beta Peptide (40-1)(human).

Aggregation Propensity: Amyloid beta Peptide (42-1)(human) has a higher propensity to aggregate and form fibrils compared to Amyloid beta Peptide (40-1)(human).

Neurotoxicity: Amyloid beta Peptide (42-1)(human) is more neurotoxic than Amyloid beta Peptide (40-1)(human) .

List of Similar Compounds

- Amyloid beta Peptide (40-1)(human)

- Amyloid beta Peptide (38-1)(human)

- Amyloid beta Peptide (43-1)(human)

Amyloid beta Peptide (42-1)(human) stands out due to its significant role in Alzheimer’s disease pathology and its higher aggregation and neurotoxicity compared to other amyloid beta peptides.

Propiedades

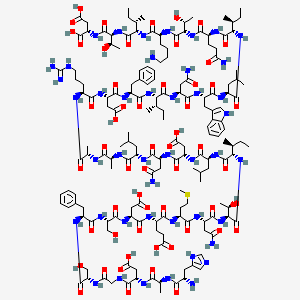

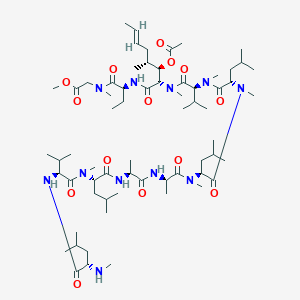

| { "Design of the Synthesis Pathway": "The synthesis of Amyloid beta Peptide (42-1)(human) can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-protected amino acids", "Rink amide resin", "HBTU", "N,N-diisopropylethylamine (DIPEA)", "piperidine", "DMF", "DCM", "TFA", "Triisopropylsilane (TIS)", "Anhydrous ether" ], "Reaction": [ "1. Swell Rink amide resin in DCM for 30 minutes.", "2. Deprotect the Fmoc group of the resin with 20% piperidine in DMF.", "3. Wash the resin with DMF and DCM.", "4. Add the first Fmoc-protected amino acid (Valine) to the resin using HBTU and DIPEA in DMF.", "5. Couple the next Fmoc-protected amino acid (Isoleucine) to the resin using HBTU and DIPEA in DMF.", "6. Repeat step 5 until all amino acids are coupled in the desired sequence.", "7. Deprotect the peptide using TFA and TIS in anhydrous ether.", "8. Purify the crude peptide using HPLC.", "9. Analyze the purified peptide using mass spectrometry." ] } | |

Número CAS |

317366-82-8 |

Fórmula molecular |

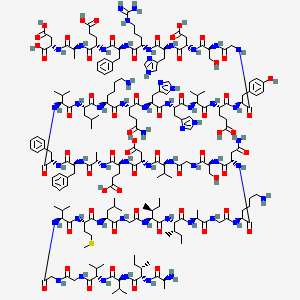

C203H311N55O60S |

Peso molecular |

4514 g/mol |

Nombre IUPAC |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C203H311N55O60S/c1-28-106(20)164(252-151(269)92-218-171(286)129(71-98(4)5)237-181(296)128(66-70-319-27)235-194(309)159(101(10)11)250-149(267)88-215-146(264)87-220-193(308)158(100(8)9)255-198(313)163(105(18)19)256-201(316)166(108(22)30-3)257-167(282)109(23)206)200(315)258-165(107(21)29-2)199(314)226-110(24)168(283)216-89-147(265)227-121(51-40-42-67-204)176(291)244-138(80-145(208)263)187(302)249-142(93-259)173(288)219-91-150(268)251-160(102(12)13)195(310)247-140(82-156(278)279)188(303)233-126(60-64-153(272)273)175(290)224-111(25)169(284)236-132(73-113-45-34-31-35-46-113)184(299)240-134(75-115-49-38-33-39-50-115)190(305)253-162(104(16)17)197(312)246-130(72-99(6)7)182(297)229-122(52-41-43-68-205)177(292)231-124(58-62-144(207)262)179(294)241-136(78-118-85-212-96-222-118)186(301)243-137(79-119-86-213-97-223-119)191(306)254-161(103(14)15)196(311)234-127(61-65-154(274)275)180(295)238-131(76-116-54-56-120(261)57-55-116)172(287)217-90-148(266)228-143(94-260)192(307)245-139(81-155(276)277)189(304)242-135(77-117-84-211-95-221-117)185(300)230-123(53-44-69-214-203(209)210)178(293)239-133(74-114-47-36-32-37-48-114)183(298)232-125(59-63-152(270)271)174(289)225-112(26)170(285)248-141(202(317)318)83-157(280)281/h31-39,45-50,54-57,84-86,95-112,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,211,221)(H,212,222)(H,213,223)(H,215,264)(H,216,283)(H,217,287)(H,218,286)(H,219,288)(H,220,308)(H,224,290)(H,225,289)(H,226,314)(H,227,265)(H,228,266)(H,229,297)(H,230,300)(H,231,292)(H,232,298)(H,233,303)(H,234,311)(H,235,309)(H,236,284)(H,237,296)(H,238,295)(H,239,293)(H,240,299)(H,241,294)(H,242,304)(H,243,301)(H,244,291)(H,245,307)(H,246,312)(H,247,310)(H,248,285)(H,249,302)(H,250,267)(H,251,268)(H,252,269)(H,253,305)(H,254,306)(H,255,313)(H,256,316)(H,257,282)(H,258,315)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214)/t106?,107?,108?,109-,110-,111+,112+,121-,122+,123+,124+,125+,126+,127+,128-,129-,130+,131+,132+,133+,134+,135+,136+,137+,138-,139+,140+,141+,142-,143+,158-,159-,160+,161+,162+,163-,164-,165-,166-/m0/s1 |

Clave InChI |

QBEAMNLSDYIUGM-TYMWQTOHSA-N |

SMILES isomérico |

CCC(C)[C@@H](C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC3=CNC=N3)C(=O)N[C@H](CC4=CNC=N4)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CC6=CNC=N6)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CC7=CC=CC=C7)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)CC)NC(=O)[C@H](C)N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C)N |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C)N |

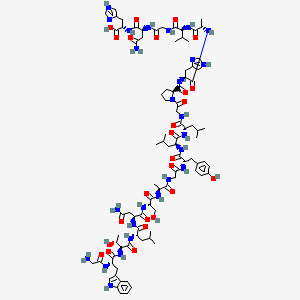

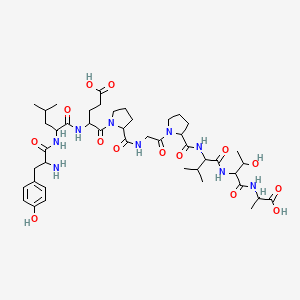

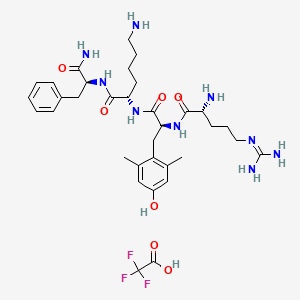

Secuencia |

One Letter Code: AIVVGGVMLGIIAGKNSGVDEAFFVLKQHHVEYGSDHRFEAD |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.